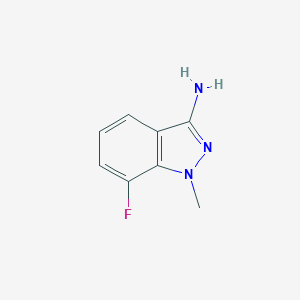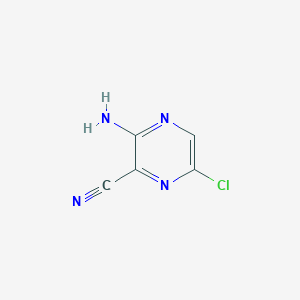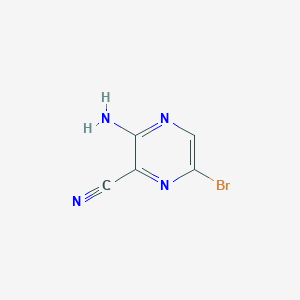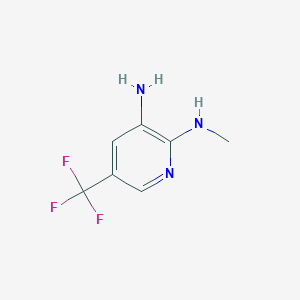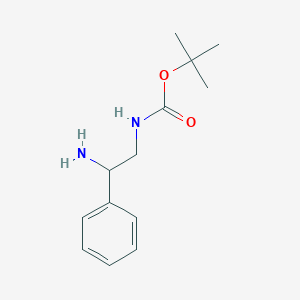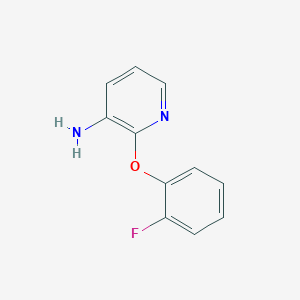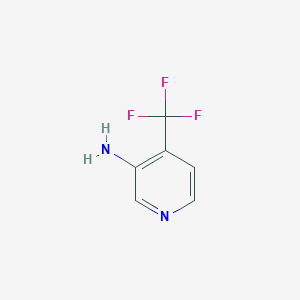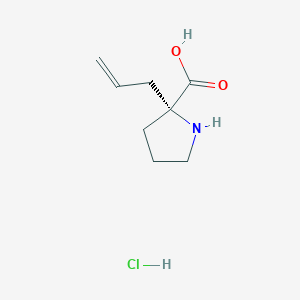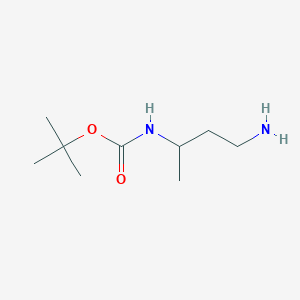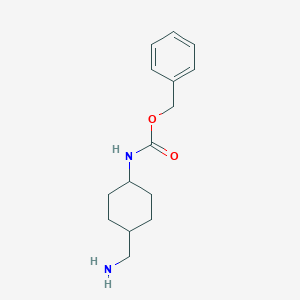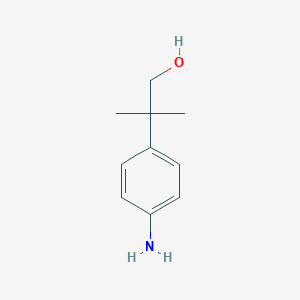
2-(4-Aminophenyl)-2-methylpropan-1-ol
Übersicht
Beschreibung
This compound, “2-(4-Aminophenyl)-2-methylpropan-1-ol”, is an organic molecule that contains an amino group (-NH2) attached to a phenyl ring (a variant of benzene), and a hydroxyl group (-OH) attached to a carbon atom, which is also attached to a methyl group (-CH3). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve reactions that introduce the amino and hydroxyl groups to the benzene ring and the carbon chain, respectively. This could potentially be achieved through a series of substitution reactions, although the exact methods would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl ring, a common structural feature in organic compounds, would likely contribute to the compound’s overall stability. The amino and hydroxyl groups could form hydrogen bonds with other molecules, influencing the compound’s physical and chemical properties .Chemical Reactions Analysis
The amino and hydroxyl groups in this compound are both functional groups that can participate in various chemical reactions. For example, the amino group can act as a base, accepting a proton to form a positively charged ammonium ion. The hydroxyl group can act as both a base and an acid, able to donate or accept a proton .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amino and hydroxyl groups could make this compound more soluble in polar solvents like water. These groups could also allow the compound to form hydrogen bonds with other molecules .Wissenschaftliche Forschungsanwendungen
Chemische Modifikation von Seidenfibroin
2-(4-Aminophenyl)-2-methylpropan-1-ol: wurde bei der chemischen Modifikation von Seidenfibroin verwendet. Dieses Verfahren zielt darauf ab, die gesamte Hydrophilie und Struktur von Seide anzupassen, was für biomedizinische Anwendungen wie Gewebezüchtung und Arzneimittelverabreichungssysteme entscheidend sein kann .
Polykondensationsreaktionen
Diese Verbindung dient als Reagenz in Polykondensationsreaktionen. Polykondensation ist eine Form der Polymerisation, die Monomere durch eine Kondensationsreaktion zu Polymeren verbindet. Die resultierenden Polymere haben potenzielle Anwendungen bei der Herstellung neuer Materialien mit spezifischen mechanischen und chemischen Eigenschaften .
Synthese von 4-Aminostyrol
Die Verbindung wird bei der Synthese von 4-Aminostyrol verwendet, einem Baustein für verschiedene Polymere und Copolymere. Diese Materialien sind aufgrund ihrer elektrischen Leitfähigkeit und ihres potenziellen Einsatzes in elektronischen Geräten von Interesse .
Funktionalisierung von Graphen-Nanoplättchen
This compound: ist an der Funktionalisierung von Graphen-Nanoplättchen beteiligt. Graphen, bekannt für seine außergewöhnlichen elektrischen, thermischen und mechanischen Eigenschaften, kann modifiziert werden, um seine Kompatibilität mit anderen Materialien zu verbessern, wodurch seine Anwendungen in der Nanotechnologie und Materialwissenschaft erweitert werden .
Medizinische Chemie
In der medizinischen Chemie werden offenkettige, flexible alicyclische Aminderivate dieses Motivs auf ihr therapeutisches Potenzial untersucht. Sie werden als Treffer in der Wirkstoffforschung und als attraktive Screening-Verbindungen für verschiedene Krankheiten untersucht .
Herstellung von geordnetem Poly (Amid-Ester)
Die Verbindung wird als nichtsymmetrisches Monomer bei der Herstellung von geordnetem Poly (Amid-Ester) verwendet. Diese Polymere können in einer Kopf-an-Kopf (H-H) oder Schwanz-an-Schwanz (T-T) Konfiguration angeordnet werden, was ihre physikalischen Eigenschaften beeinflusst und für industrielle Anwendungen von Bedeutung sein könnte .
Forschung an therapeutischen Zielen
Es ist auch Teil der laufenden Forschung zu neuen bioaktiven 2-Phenethylaminen. Diese Studien zielen darauf ab, Verbindungen mit potenziellen therapeutischen Vorteilen zu entdecken, die zur Entwicklung neuer Medikamente und Behandlungen beitragen .
Wirkmechanismus
Target of Action
Similar compounds such as 2-(4-aminophenyl)benzothiazole derivatives have been found to exhibit potent antibacterial activity against both gram-positive and gram-negative strains .
Mode of Action
Related compounds such as 2-(4-aminophenyl)benzothiazole derivatives have been found to exhibit a membrane perturbing as well as intracellular mode of action . This suggests that these compounds may interact with the bacterial cell membrane, leading to its permeabilization and subsequent cell death .
Biochemical Pathways
Related compounds such as 2-(4-aminophenyl)benzothiazole derivatives have been found to interact with the bacterial cell membrane, suggesting that they may affect pathways related to cell membrane integrity and function .
Pharmacokinetics
A study on a similar compound, a synthetic dichloro-substituted aminochalcone, has shown that it rapidly and quantitatively reverts to its parent amine in mice, rats, and dogs in vivo . This suggests that similar compounds may have favorable bioavailability.
Result of Action
Related compounds such as 2-(4-aminophenyl)benzothiazole derivatives have been found to cause cell death in bacteria, suggesting that they may have a bactericidal effect .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound could involve further studies to better understand its properties and potential applications. This could include experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological studies to assess its activity in living organisms .
Eigenschaften
IUPAC Name |
2-(4-aminophenyl)-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6,12H,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZLVWUOAINLAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619822 | |
| Record name | 2-(4-Aminophenyl)-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18755-56-1 | |
| Record name | 2-(4-Aminophenyl)-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl [4,4'-bipiperidine]-1-carboxylate](/img/structure/B112094.png)
